N-Methyltrifluoromethanesulfonamide

Übersicht

Beschreibung

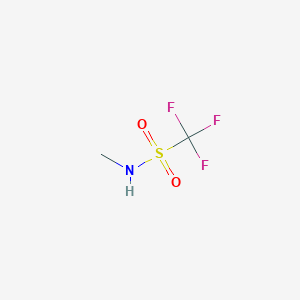

N-Methyltrifluoromethanesulfonamide is a chemical compound with the molecular formula C₂H₄F₃NO₂S. It is known for its strong electron-withdrawing trifluoromethanesulfonyl group, which imparts unique chemical properties. This compound is used as an intermediate in the synthesis of various chemicals and has applications in organic synthesis, catalysis, and other fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Methyltrifluoromethanesulfonamide can be synthesized through several methods. One common method involves the reaction of methylamine with chlorotrifluoromethane, followed by hydrolysis of the resulting this compound chloride . Another method involves the reaction of methylamine hydrochloride with trifluoromethanesulfonic anhydride in the presence of triethylamine in dichloromethane at low temperatures .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions: N-Methyltrifluoromethanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing trifluoromethanesulfonyl group.

Hydrogen Bonding: It forms strong hydrogen bonds with amines and amides, which can influence its reactivity and interactions with other molecules.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Strong Non-Nucleophilic Base

N-Methyltrifluoromethanesulfonamide is primarily used as a strong and non-nucleophilic base in organic synthesis. It facilitates various chemical transformations, including:

- Deprotonation Reactions : It is effective in deprotonating weak acids, enabling subsequent reactions such as nucleophilic substitutions and eliminations.

- Amination Reactions : The compound has been utilized in intermolecular radical C(sp³)?H amination reactions, allowing the introduction of amine functionalities into organic molecules .

Catalysis

this compound serves as a catalyst or co-catalyst in several reactions, enhancing reaction rates and selectivity. For instance, it has been employed in photoredox-catalyzed site-selective α-C(sp³)?H alkylation of primary amine derivatives .

Medicinal Chemistry

Pharmaceutical Development

The compound's structural features make it an attractive candidate for drug development. Research indicates that this compound derivatives exhibit promising biological activities, including:

- Anticancer Properties : Certain derivatives have shown potential in inhibiting cancer cell proliferation by modulating key signaling pathways .

- Anti-inflammatory Effects : Compounds derived from this compound have been investigated for their ability to reduce inflammation through enzyme inhibition mechanisms .

Biochemical Applications

Enzyme Inhibition Studies

this compound has been studied for its role as an enzyme inhibitor. Its ability to interact with various enzymes makes it a useful tool in biochemical research. For example:

- AMPK Activation : Research has demonstrated that certain analogs of this compound can activate AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis .

- Wnt Signaling Pathway Modulation : The compound has been implicated in the inhibition of the Wnt signaling pathway, which is crucial in cancer biology .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound in various fields:

Conclusion and Future Directions

This compound is an essential compound with diverse applications in chemical synthesis, medicinal chemistry, and biochemistry. Its role as a strong base and catalyst enhances its utility in developing new pharmaceuticals and agrochemicals. Future research should focus on:

- Exploring Structural Modifications : To enhance biological activity and reduce toxicity.

- In Vivo Studies : To assess the efficacy and safety of potential drug candidates derived from this compound.

- Mechanistic Studies : To elucidate the specific pathways affected by this compound analogs.

The ongoing exploration of this compound's applications will likely yield significant advancements in both synthetic chemistry and therapeutic development.

Wirkmechanismus

N-Methyltrifluoromethanesulfonamide can be compared with other similar compounds, such as:

Triflamides: These compounds also contain the trifluoromethanesulfonyl group and share similar chemical properties.

Sulfonimidates: These compounds have a sulfur-nitrogen bond and are used in similar applications, such as organic synthesis and catalysis.

Uniqueness: this compound is unique due to its strong electron-withdrawing trifluoromethanesulfonyl group, which imparts high acidity and reactivity. This makes it a valuable reagent and intermediate in various chemical reactions and applications .

Vergleich Mit ähnlichen Verbindungen

- Triflamides

- Sulfonimidates

- Triflimides

Biologische Aktivität

N-Methyltrifluoromethanesulfonamide (also known as triflamide) is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group that enhances its lipophilicity and metabolic stability. The sulfonamide moiety is known for its ability to inhibit bacterial folate synthesis, making it a valuable candidate in antimicrobial research. The trifluoromethyl group's electron-withdrawing properties contribute to the compound's high NH-acidity and catalytic activity, which are essential for its biological interactions .

The mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : The compound acts on specific enzymes involved in metabolic pathways, particularly those related to folate metabolism. This inhibition can lead to reduced bacterial proliferation.

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Streptococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which may be beneficial in treating conditions associated with chronic inflammation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of N-trifluoromethylthiolated sulfonimidamides against various bacterial strains. Compounds derived from this compound exhibited strong antimycobacterial activity, indicating their potential as new therapeutic agents against resistant strains of tuberculosis .

- Mechanistic Studies : Research utilizing molecular docking simulations has demonstrated that the trifluoromethyl group significantly influences binding interactions with enzymes involved in folate metabolism. This enhanced binding affinity suggests improved efficacy over traditional sulfonamides, making this compound a promising candidate for drug development.

- Therapeutic Applications : In addition to its antimicrobial properties, there is ongoing research into the compound's potential applications in cancer therapy. Its ability to inhibit platelet aggregation may provide benefits in managing thrombotic complications associated with certain cancers .

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4F3NO2S/c1-6-9(7,8)2(3,4)5/h6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOCNCZJDBTBIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500177 | |

| Record name | 1,1,1-Trifluoro-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34310-29-7 | |

| Record name | 1,1,1-Trifluoro-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-N-methyl-methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the nature of self-association in N-Methyltrifluoromethanesulfonamide?

A1: this compound exhibits self-association both in the gas phase and in inert solvents like Carbon Tetrachloride (CCl4) and Cyclohexane (C6H12). This self-association primarily occurs through the formation of cyclic dimers due to intermolecular hydrogen bonding. [, ]

Q2: How strong is the hydrogen bond donating ability of this compound compared to other similar compounds?

A2: Studies using solvatochromism have shown that this compound acts as a strong hydrogen-bond donor. [, ] Its proton-donating ability is even more pronounced in derivatives like N-(1-trifluoromethylsulfonylamino-2,2,2-trichloroethyl)-acrylamide and trifluoro-N-(2-phenylacetyl)methanesulfonamide. [, ] The presence of electron-withdrawing groups like trifluoromethyl and trichloromethyl enhances the acidity of the N-H bond, making these compounds stronger proton donors.

Q3: What is unique about the hydrogen bonding observed in this compound complexes?

A3: Theoretical studies reveal that solvate H-complexes formed by the cyclic dimer of this compound with aprotic protophilic media often exhibit bifurcated hydrogen bonds. [, ] This means that one hydrogen atom is involved in a hydrogen bond with two acceptor atoms simultaneously.

Q4: Can you provide information on the structure of this compound?

A4: While the provided research abstracts do not explicitly mention the molecular formula or weight of this compound, they focus on its structural aspects relating to hydrogen bonding and solvation. Further research is needed to obtain specific spectroscopic data.

Q5: Are there any computational studies on this compound?

A5: Yes, computational chemistry has been employed to study the energetics and structure of this compound. For instance, theoretical calculations were used to determine the energy of formation of its acyclic dimer. [] Molecular modeling techniques can further provide insights into its interactions with other molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.